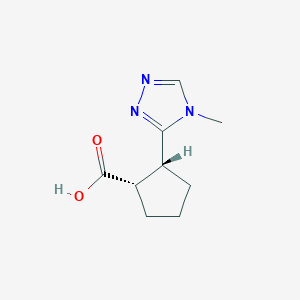
5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with ethyl, methyl, and naphthalen-1-ylmethylthio groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Thioether Formation: The naphthalen-1-ylmethylthio group can be introduced through a nucleophilic substitution reaction, where a naphthalen-1-ylmethyl halide reacts with a thiol derivative of the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidinone core or the thioether group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidinone core or the thioether group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinone derivatives, reduced thioether derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties. Research includes its use in drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-6-methyl-2-((phenylmethyl)thio)pyrimidin-4(3H)-one: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
5-ethyl-6-methyl-2-((benzyl)thio)pyrimidin-4(3H)-one: Similar structure but with a benzyl group instead of a naphthalen-1-ylmethyl group.
5-ethyl-6-methyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one: Similar structure but with a pyridin-2-ylmethyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
The uniqueness of 5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one lies in the presence of the naphthalen-1-ylmethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-ethyl-4-methyl-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-3-15-12(2)19-18(20-17(15)21)22-11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10H,3,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJAPRYPYCRFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)


![3-[(2E)-but-2-en-1-yl]-1,7-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2779836.png)


![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)
![ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)
piperidin-1-yl]-1,3-thiazol-5-yl}methylidene)amine](/img/structure/B2779849.png)
![4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2779850.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2779852.png)
![1-[(3-fluorophenyl)methyl]-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2779854.png)
